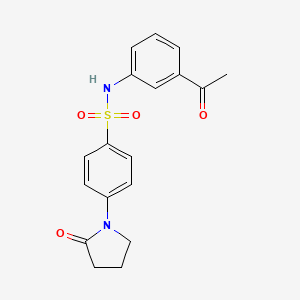
2-(dimethylamino)ethyl 1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl 1H-indole-3-carboxylate (DMAC) is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. DMAC is a derivative of indole, which is a common organic compound found in many natural products such as tryptophan, serotonin, and melatonin. DMAC has been synthesized using various methods, and it has been shown to have potential applications in scientific research due to its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to bind to and activate the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation and immune function.
Biochemical and Physiological Effects:
2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to modulate the activity of various neurotransmitters and receptors, which may contribute to its potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
2-(dimethylamino)ethyl 1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high purity and yield when synthesized using established methods. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate is also relatively stable and has been shown to have low toxicity in various cell lines. However, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has limitations, including its limited solubility in water, which may affect its bioavailability and potential applications in vivo. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate may have off-target effects due to its inhibition of various enzymes and receptors, which may complicate its use in certain experiments.
未来方向
There are several future directions for the study of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate, including its potential applications in drug development. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate may have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Further research is needed to fully understand the mechanism of action of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate and its potential applications in various fields.
合成方法
2-(dimethylamino)ethyl 1H-indole-3-carboxylate can be synthesized using different methods, including the reaction of indole-3-carboxylic acid with N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of indole-3-carboxylic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. These methods have been shown to yield 2-(dimethylamino)ethyl 1H-indole-3-carboxylate with high purity and yield.
科学研究应用
2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has also been shown to have potential applications in cancer research, as it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Additionally, 2-(dimethylamino)ethyl 1H-indole-3-carboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2-(dimethylamino)ethyl 1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)7-8-17-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAXBWXRFLPMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)ethyl 1H-indole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-diethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726484.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5726491.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-methylbenzamide](/img/structure/B5726501.png)

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)

![2-chloro-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5726532.png)


![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)